Azidotris(diethylamino)phosphonium bromide
Overview
Description
Azidotris(diethylamino)phosphonium bromide is a chemical compound with the linear formula N3P[N(C2H5)2]3Br . It has a molecular weight of 369.28 .
Synthesis Analysis
Lithium derivatives of varied aromatic, heterocyclic, aliphatic, and alicyclic primary amines react efficiently with azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give azides, lithium bromide, nitrogen, and tris(diethylamino)phosphorimine .Molecular Structure Analysis
The molecular structure of Azidotris(diethylamino)phosphonium bromide is represented by the SMILES string [Br-].CCN(CC)P+(N(CC)CC)N(CC)CC .Chemical Reactions Analysis
Azidotris(diethylamino)phosphonium bromide reacts with n-BuLi and then azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give the corresponding azides and tris(diethylamino)phosphorimine .Physical And Chemical Properties Analysis
Azidotris(diethylamino)phosphonium bromide has a melting point of 79-83°C (lit.) . It has an assay of ≥97.0% (AT) .Scientific Research Applications
Primary Amine Conversion : It is used in the conversion of primary amines to azides. Lithium derivatives of various primary amines react efficiently with azidotris(diethylamino)phosphonium bromide to give azides, along with other products (Klump & Shechter, 2002).
Conversion of Hydrazones to Diazo Compounds : It plays a role in converting hydrazones to diazo compounds. Lithium hydrazonides are converted by azidotris(diethylamino)phosphonium bromide into their corresponding diazo compounds (Mcguiness & Shechter, 2002).
Synthesis of Carboxylate Phosphabetaines : It is used in synthesizing novel carboxylate phosphabetaines derivatives, which have shown antibacterial activity against various microorganisms (Galkina et al., 2016).
Development of Antibacterial and Antiviral Polymers : A novel quaternary phosphonium-type cationic polyacrylamide was developed with a pendant butyltriphenylphosphonium bromide as the active moiety, showing antibacterial and antiviral activities (Xue et al., 2014).
Synthesis of α-Aminophosphonate Derivatives : It is used in the synthesis of biheterocyclic α-aminophosphonate N-protected derivatives through a cycloaddition reaction (Fall et al., 2020).
Use in Deep Eutectic Solvents : It is incorporated in the synthesis of deep eutectic solvents, particularly in systems involving glycerol, for a variety of physical properties (Alomar et al., 2013).
Carbonylation Reactions in Ionic Liquids : It has applications in carbonylation reactions in phosphonium salt ionic liquids (McNulty et al., 2007).
Anticancer Applications : Phosphonium salts, structurally similar to azidotris(diethylamino)phosphonium bromide, show cytotoxic effects against human cancer cell lines (Dhanyalayam et al., 2017).
Synthesis of Disperse Dyes : It assists in the synthesis of temporarily solubilised azo disperse dyes for textile applications (Lee et al., 2005).
Synthesis of Polyurethanes Containing Phosphonium Salts : It is used in the synthesis of polyurethanes containing phosphonium bromide salts, affecting their thermomechanical and morphological properties (Williams et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIBBMTIHXRV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BrN6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471219 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azidotris(diethylamino)phosphonium bromide | |
CAS RN |
130888-29-8 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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